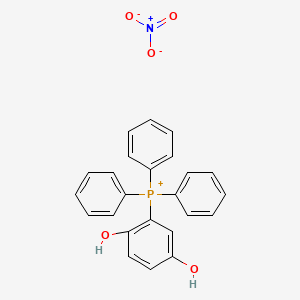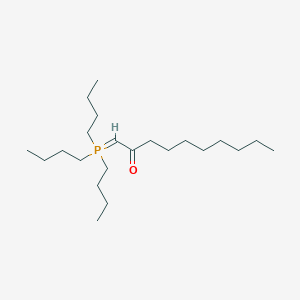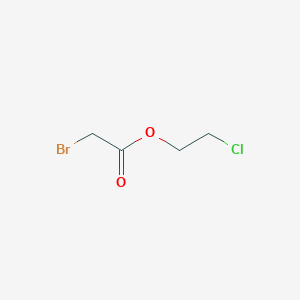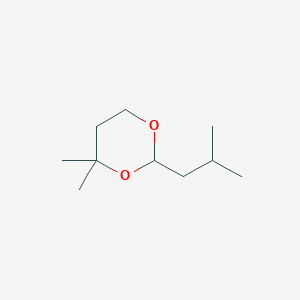![molecular formula C9H12N2O B14617810 N-{[3-(Dimethylamino)phenyl]methylidene}hydroxylamine CAS No. 57678-41-8](/img/structure/B14617810.png)
N-{[3-(Dimethylamino)phenyl]methylidene}hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[3-(Dimethylamino)phenyl]methylidene}hydroxylamine is a chemical compound known for its unique structure and properties It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a hydroxylamine group through a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(Dimethylamino)phenyl]methylidene}hydroxylamine typically involves the reaction of 3-(dimethylamino)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[3-(Dimethylamino)phenyl]methylidene}hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce various amines.
Wissenschaftliche Forschungsanwendungen
N-{[3-(Dimethylamino)phenyl]methylidene}hydroxylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-{[3-(Dimethylamino)phenyl]methylidene}hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxylamine group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{[3-(Dimethylamino)phenyl]methylidene}hydrazine
- N-{[3-(Dimethylamino)phenyl]methylidene}amine
- N-{[3-(Dimethylamino)phenyl]methylidene}nitrosoamine
Uniqueness
N-{[3-(Dimethylamino)phenyl]methylidene}hydroxylamine is unique due to the presence of both a dimethylamino group and a hydroxylamine group in its structure
Eigenschaften
CAS-Nummer |
57678-41-8 |
|---|---|
Molekularformel |
C9H12N2O |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
N-[[3-(dimethylamino)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C9H12N2O/c1-11(2)9-5-3-4-8(6-9)7-10-12/h3-7,12H,1-2H3 |
InChI-Schlüssel |
WSZVCXQOJFYZQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC(=C1)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14617741.png)
![2-{[1-(4-Methylphenyl)ethyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14617746.png)

![Propan-2-yl 3,7-dimethyl-9-[(pentan-3-yl)oxy]non-2-enoate](/img/structure/B14617762.png)
![4-Methoxy-2-{[5-methoxy-2-(phenylsulfanyl)phenyl]sulfanyl}aniline](/img/structure/B14617766.png)
![N,N-Dimethyl-N'-(4-{[6-(propylsulfanyl)pyridin-2-yl]oxy}phenyl)urea](/img/structure/B14617768.png)






